7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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Overview
Description
7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that features a chromenone core structure This compound is characterized by the presence of multiple functional groups, including a hydroxy group, a methoxyphenyl group, a piperidinylmethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added through an etherification reaction using a methoxyphenol derivative and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the chromenone core or other functional groups.
Substitution: The methoxyphenyl and piperidinylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chromenone core can produce a dihydrochromenone derivative .
Scientific Research Applications
7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Similar Compounds
7-HYDROXY-3-(4-METHYLPHENOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Lacks the piperidinylmethyl group, which may affect its biological activity and chemical properties.
7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(MORPHOLIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE:
Uniqueness
The presence of the trifluoromethyl group, piperidinylmethyl group, and methoxyphenyl group in 7-HYDROXY-3-(4-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE contributes to its unique chemical properties and potential for diverse applications in various fields .
Properties
IUPAC Name |
7-hydroxy-3-(4-methylphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO4/c1-14-5-7-15(8-6-14)30-21-19(29)16-9-10-18(28)17(13-27-11-3-2-4-12-27)20(16)31-22(21)23(24,25)26/h5-10,28H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNHXXAQSDRZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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